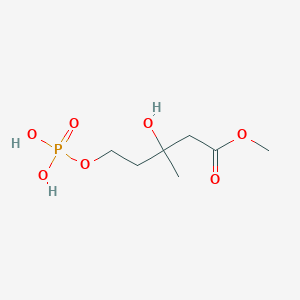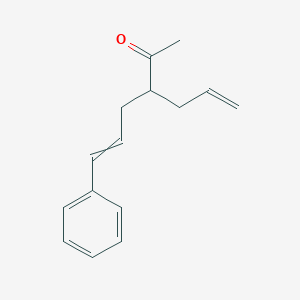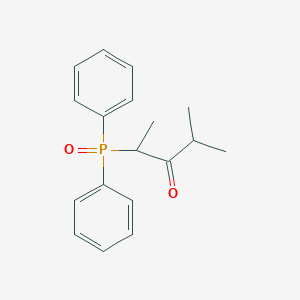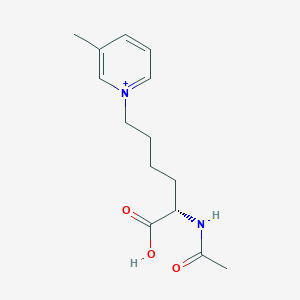![molecular formula C15H22O B15159183 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol CAS No. 651769-75-4](/img/structure/B15159183.png)
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol is a chemical compound with a unique structure that includes a phenol group substituted with a methyl group and a trimethylcyclopentyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to achieve the desired quality .
化学反応の分析
Types of Reactions
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
科学的研究の応用
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The phenol group can form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
類似化合物との比較
Similar Compounds
3-methylphenol: A simpler compound with a similar phenol structure but lacking the cyclopentyl group.
5-methyl-2-(1-methylethyl)phenol: Another phenol derivative with different substituents on the aromatic ring.
Uniqueness
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol is unique due to the presence of the trimethylcyclopentyl group, which imparts specific steric and electronic properties.
特性
CAS番号 |
651769-75-4 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol |
InChI |
InChI=1S/C15H22O/c1-11-8-12(10-13(16)9-11)15(4)7-5-6-14(15,2)3/h8-10,16H,5-7H2,1-4H3/t15-/m1/s1 |
InChIキー |
QJDMTYBHCOWYOF-OAHLLOKOSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)O)[C@]2(CCCC2(C)C)C |
正規SMILES |
CC1=CC(=CC(=C1)O)C2(CCCC2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro-](/img/structure/B15159100.png)
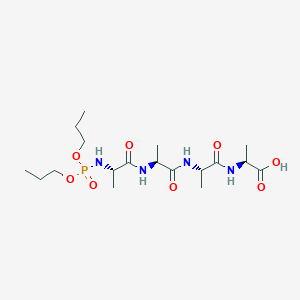
![N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine](/img/structure/B15159119.png)
![1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)-](/img/structure/B15159124.png)
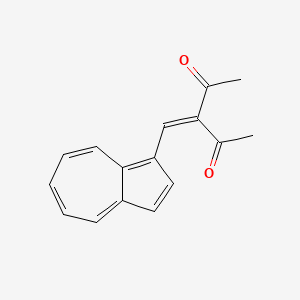

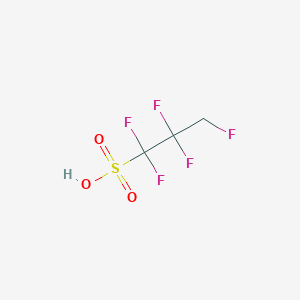
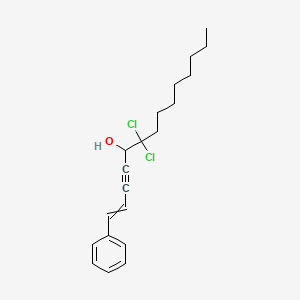
![(2S)-2-amino-N-[2-(1H-indol-3-yl)ethyl]-4-methylsulfanylbutanamide](/img/structure/B15159153.png)
